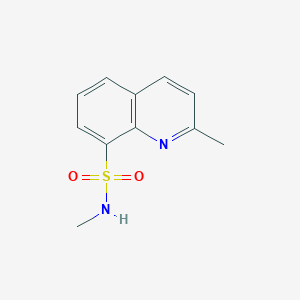

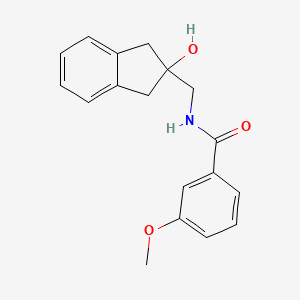

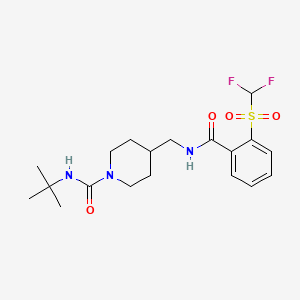

N,2-Dimethylquinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Sulfonamides can be modified, degraded, or used as nutrients by some bacteria . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, etc .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Applications

Development of Histone Deacetylase Inhibitors : Research on dimethyl sulfoxide (DMSO) led to the discovery of suberoylanilide hydroxamic acid (SAHA; vorinostat), a histone deacetylase inhibitor that shows significant anticancer activity against both hematologic and solid tumors. Extensive structure-activity studies have contributed to this development, highlighting the therapeutic potential of related compounds (Marks & Breslow, 2007).

Antimicrobial and Antifungal Activities : A study on sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates demonstrated significant increase in antimicrobial and antifungal activities, showcasing the potential for therapeutic applications in combating various microbial infections (Dixit et al., 2010).

Analytical and Biochemical Applications

Chelate Extraction Reagents : The use of 8-sulfonamidoquinoline derivatives as chelate extraction reagents for solvent extraction of several divalent metal cations using an ionic liquid system was investigated, demonstrating their superior extractability compared to traditional systems (Ajioka et al., 2008).

DNA Interaction Studies : Sulfonamides derived from 8-aminoquinoline have been shown to interact strongly with DNA, indicating potential uses in the study of DNA structure and function, as well as in the development of new therapeutic agents targeting DNA (Macías et al., 2012).

Fluorescence and Sensing Applications

Fluorescent Thermometer : A study highlighted the use of a dye based on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline for ratiometrically detecting temperature changes, utilizing its unusual intensification of fluorescence with increasing temperature (Cao et al., 2014).

pH Fluorescent Probe : The development of dansyl-8-aminoquinoline as a sensitive pH fluorescent probe showcases the application of sulfonamide and quinoline derivatives in the creation of dual-responsive range probes for monitoring pH changes in aqueous solutions (Zhang et al., 2014).

Mecanismo De Acción

Target of Action

N,2-Dimethylquinoline-8-sulfonamide, a member of the sulfonamide family, primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play crucial roles in neurological functions. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter essential for learning, memory, and attention. Monoamine oxidase regulates mood, emotions, and behavior by degrading amines .

Mode of Action

This compound acts as a dual inhibitor of MAOs and ChEs . By inhibiting these enzymes, the compound can increase the level of MAO and acetylcholine in the presynaptic cleft, thereby improving signaling . This interaction results in enhanced cognitive functions and mood regulation.

Biochemical Pathways

cholinergic and monoaminergic pathways. These pathways involve the synthesis, release, and degradation of acetylcholine and monoamines, respectively .

Pharmacokinetics

Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in the body . This property could potentially impact the bioavailability of this compound.

Result of Action

The inhibition of ChEs and MAOs by this compound can lead to improved cognitive functions and mood regulation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Moreover, their biological activity and potential to cause side effects, including allergic reactions, can be influenced by various environmental factors .

Safety and Hazards

Propiedades

IUPAC Name |

N,2-dimethylquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-6-7-9-4-3-5-10(11(9)13-8)16(14,15)12-2/h3-7,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKPHHMLHPGERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)NC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

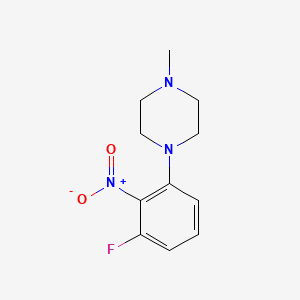

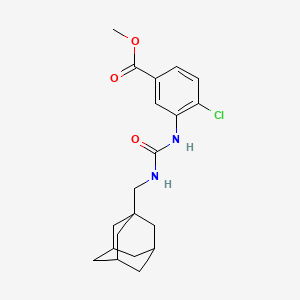

![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)

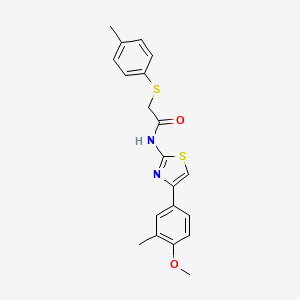

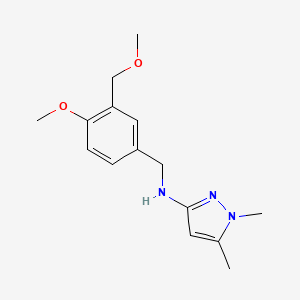

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2867221.png)

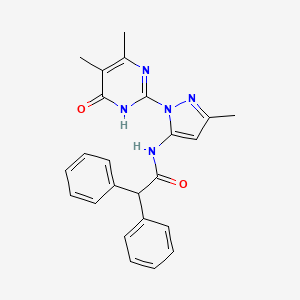

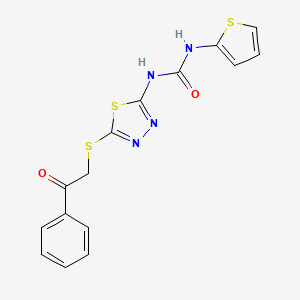

![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)